Cas no 2171639-65-7 (4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-(3-methoxy-3-methylazetidin-1-yl)-5-oxopentanoic acid)

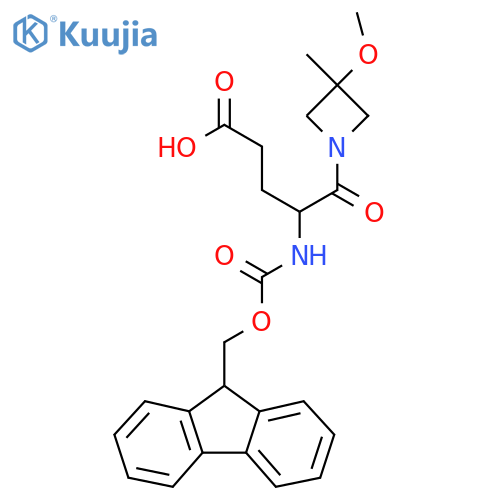

2171639-65-7 structure

商品名:4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-(3-methoxy-3-methylazetidin-1-yl)-5-oxopentanoic acid

4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-(3-methoxy-3-methylazetidin-1-yl)-5-oxopentanoic acid 化学的及び物理的性質

名前と識別子

-

- 4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-(3-methoxy-3-methylazetidin-1-yl)-5-oxopentanoic acid

- EN300-1519196

- 4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-(3-methoxy-3-methylazetidin-1-yl)-5-oxopentanoic acid

- 2171639-65-7

-

- インチ: 1S/C25H28N2O6/c1-25(32-2)14-27(15-25)23(30)21(11-12-22(28)29)26-24(31)33-13-20-18-9-5-3-7-16(18)17-8-4-6-10-19(17)20/h3-10,20-21H,11-15H2,1-2H3,(H,26,31)(H,28,29)

- InChIKey: QZLKAWBDRNALNJ-UHFFFAOYSA-N

- ほほえんだ: O(C)C1(C)CN(C(C(CCC(=O)O)NC(=O)OCC2C3C=CC=CC=3C3=CC=CC=C23)=O)C1

計算された属性

- せいみつぶんしりょう: 452.19473662g/mol

- どういたいしつりょう: 452.19473662g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 6

- 重原子数: 33

- 回転可能化学結合数: 9

- 複雑さ: 714

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.4

- トポロジー分子極性表面積: 105Ų

4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-(3-methoxy-3-methylazetidin-1-yl)-5-oxopentanoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1519196-10.0g |

4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-(3-methoxy-3-methylazetidin-1-yl)-5-oxopentanoic acid |

2171639-65-7 | 10g |

$14487.0 | 2023-06-05 | ||

| Enamine | EN300-1519196-0.05g |

4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-(3-methoxy-3-methylazetidin-1-yl)-5-oxopentanoic acid |

2171639-65-7 | 0.05g |

$2829.0 | 2023-06-05 | ||

| Enamine | EN300-1519196-0.1g |

4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-(3-methoxy-3-methylazetidin-1-yl)-5-oxopentanoic acid |

2171639-65-7 | 0.1g |

$2963.0 | 2023-06-05 | ||

| Enamine | EN300-1519196-0.5g |

4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-(3-methoxy-3-methylazetidin-1-yl)-5-oxopentanoic acid |

2171639-65-7 | 0.5g |

$3233.0 | 2023-06-05 | ||

| Enamine | EN300-1519196-2.5g |

4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-(3-methoxy-3-methylazetidin-1-yl)-5-oxopentanoic acid |

2171639-65-7 | 2.5g |

$6602.0 | 2023-06-05 | ||

| Enamine | EN300-1519196-2500mg |

4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-(3-methoxy-3-methylazetidin-1-yl)-5-oxopentanoic acid |

2171639-65-7 | 2500mg |

$6602.0 | 2023-09-27 | ||

| Enamine | EN300-1519196-10000mg |

4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-(3-methoxy-3-methylazetidin-1-yl)-5-oxopentanoic acid |

2171639-65-7 | 10000mg |

$14487.0 | 2023-09-27 | ||

| Enamine | EN300-1519196-0.25g |

4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-(3-methoxy-3-methylazetidin-1-yl)-5-oxopentanoic acid |

2171639-65-7 | 0.25g |

$3099.0 | 2023-06-05 | ||

| Enamine | EN300-1519196-1000mg |

4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-(3-methoxy-3-methylazetidin-1-yl)-5-oxopentanoic acid |

2171639-65-7 | 1000mg |

$3368.0 | 2023-09-27 | ||

| Enamine | EN300-1519196-5.0g |

4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-(3-methoxy-3-methylazetidin-1-yl)-5-oxopentanoic acid |

2171639-65-7 | 5g |

$9769.0 | 2023-06-05 |

4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-(3-methoxy-3-methylazetidin-1-yl)-5-oxopentanoic acid 関連文献

-

Y.-B. Wang,T.-H. Pan,Q. Liang,X.-H. Huang,S.-T. Wu,C.-C. Huang CrystEngComm, 2010,12, 3886-3893

-

Bhavin Siritanaratkul,Clare F. Megarity,Thomas G. Roberts,Thomas O. M. Samuels,Martin Winkler,Jamie H. Warner,Thomas Happe,Fraser A. Armstrong Chem. Sci., 2017,8, 4579-4586

-

Marleen Renders,Emily Miller,Curtis H. Lam,David M. Perrin Org. Biomol. Chem., 2017,15, 1980-1989

-

Juan Herranz,Nicholas Larouche,Thomas M. Arruda,Michel Lefèvre,Frédéric Jaouen,Peter Bogdanoff,Sebastian Fiechter,Irmgard Abs-Wurmbach,Sanjeev Mukerjee,Jean-Pol Dodelet Phys. Chem. Chem. Phys., 2012,14, 11673-11688

2171639-65-7 (4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-(3-methoxy-3-methylazetidin-1-yl)-5-oxopentanoic acid) 関連製品

- 1227270-50-9(5-Bromo-1H-indazol-6-ol)

- 1823389-37-2(2-(2-Bromo-5-fluorophenyl)-2-fluoroethan-1-amine)

- 2172127-41-0(1-(2,3,4-trichlorophenyl)ethane-1-sulfonyl fluoride)

- 2229204-22-0(1-(3-methoxy-2-methylphenyl)-2,2-dimethylcyclopropylmethanol)

- 2228605-11-4(methyl 2-hydroxy-5-(prop-2-yn-1-yl)benzoate)

- 2229666-42-4(3-(1-{(tert-butoxy)carbonylamino}cyclobutyl)prop-2-enoic acid)

- 2229343-24-0(3-(4-{(tert-butoxy)carbonylamino}-2-methoxyphenyl)-3-methylbutanoic acid)

- 1368534-68-2(3-(6-chloro-1-methyl-1H-indol-3-yl)propan-1-amine)

- 2228435-20-7(4-(oxiran-2-yl)methyl-3-(trifluoromethyl)-1H-pyrazole)

- 2034419-87-7(2-(1H-1,3-benzodiazol-1-yl)-N-{3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-ylmethyl}acetamide)

推奨される供給者

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量